alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid
Description
Properties
CAS No. |
60723-71-9 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-7-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)12-8-5-9-13-14(12)20-15(17-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19) |
InChI Key |
NHWQKXLYPPATQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the benzoxazole core, often via cyclization of 2-aminophenol derivatives with aldehydes or their equivalents.
- Introduction of the 2-phenyl substituent.
- Installation of the alpha-methyl acetic acid side chain.
- Optional asymmetric synthesis or resolution to obtain optically pure compounds.
Benzoxazole Core Formation via Oxidative Cyclization
One of the most common methods to synthesize benzoxazole derivatives is the oxidative cyclization of 2-aminophenol with aromatic aldehydes. This method is exemplified by the synthesis of related benzoxazoleacetic acids using lead tetraacetate as an oxidizing agent.
Example : The synthesis of methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (a close analogue) was achieved by refluxing methyl 3-amino-4-hydroxyphenylacetate with 4-chlorobenzaldehyde in ethanol, followed by oxidation with lead tetraacetate to induce cyclization and formation of the benzoxazole ring. Subsequent hydrolysis of the ester yielded the free acid.
-
- Solvent: Ethanol
- Temperature: Reflux (~78 °C)
- Oxidant: Lead tetraacetate
- Time: 4 hours for condensation, followed by oxidation
- Hydrolysis: Sodium hydroxide in ethanol/water at room temperature
This method provides moderate to good yields (~70%) and allows for structural variation by changing the aldehyde or amino phenol derivatives.
Copper-Catalyzed Cyclization Using Aldoximes
An alternative modern approach involves copper-catalyzed cyclization of aldoximes with ortho-halogenated aromatic compounds to form 2-aryl benzoxazoles.
Method : Copper(I) iodide catalyzes the reaction of aldoximes with 1-bromo-2-iodobenzene in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA) and potassium carbonate base in o-xylene solvent at elevated temperature (~140 °C) for 16 hours.
Mechanism : The copper catalyst facilitates dehydration of aldoxime to a nitrilium intermediate, which undergoes intramolecular cyclization to form the benzoxazole ring.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | CuI (10 mol%) | DMEDA | K2CO3 (3 eq) | o-xylene | 140 | 16 | 52 |
| 2 | CuSO4·5H2O | DMEDA | K2CO3 | o-xylene | 140 | 16 | 34-44 |
| 3 | CuI | DMEDA | KOH | o-xylene | 140 | 16 | Lower |
| 4 | CuI | DMEDA | Cs2CO3 | o-xylene | 140 | 16 | Lower |
This method offers regioselective synthesis and moderate yields, with the advantage of using less expensive copper catalysts and milder conditions compared to traditional methods.
Asymmetric Synthesis and Deracemization of Alpha-Aryl Propionic Acids
For optically pure alpha-aryl propionic acids, including alpha-methyl derivatives, deracemization techniques involving high shear or impact forces such as grinding have been developed.
Process : Racemic mixtures of alpha-aryl propionic acid derivatives are subjected to attrition-enhanced processes (e.g., stirring with glass beads) in the presence of organic or inorganic bases (e.g., sodium methoxide in methanol).
-
- Base concentration: 1–25 wt% sodium methoxide in methanol, preferably 5–15 wt%
- Temperature: 0–160 °C, preferably 20–120 °C
- Mechanical force: Grinding, milling, ultrasound, or stirring with inert particles (glass, sand, ceramic)
Outcome : The process leads to selective crystallization of one enantiomer, achieving enantiomeric excesses from 50% up to 99.99% within hours to days depending on conditions.
Example : Conversion of ethyl (RS)-2-(6-methoxynaphthalen-2-yl)propanoate to methyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate with high enantiomeric purity by attrition-enhanced deracemization.
This approach is promising for preparing optically active alpha-methyl benzoxazoleacetic acids, although specific application to this compound requires adaptation.
Solid-Phase Synthesis of Benzoxazoles
Solid-phase synthetic methods have been developed for benzoxazole derivatives, involving cyclization of 2-amidophenols attached to solid supports with cyclization-dehydration agents.
This method allows rapid library synthesis of benzoxazole analogues with diverse substitution patterns.
Reaction conditions must be carefully controlled to avoid degradation of the benzoxazole ring.
Suitable for combinatorial chemistry and high-throughput screening.
While this method is less common for this compound specifically, it offers a platform for analogue synthesis.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Oxidative cyclization with Pb(OAc)4 | 2-Aminophenol derivative + aromatic aldehyde, Pb(OAc)4, EtOH reflux | Straightforward, moderate yield, well-established | Use of toxic Pb reagent, moderate yields | ~70 |
| Copper-catalyzed aldoxime cyclization | Aldoxime + 1-bromo-2-iodobenzene, CuI, DMEDA, K2CO3, o-xylene, 140 °C | Mild conditions, less toxic catalyst, regioselective | Requires high temperature, moderate yield | ~50 |
| Attrition-enhanced deracemization | Racemic alpha-aryl propionic acid, NaOMe, MeOH, grinding | High enantiomeric purity, scalable | Requires mechanical setup, longer time | N/A (enantiomeric excess focus) |
| Solid-phase synthesis | 2-Amidophenol on solid support, cyclization agent | High-throughput, library synthesis | Limited scale, potential degradation | Variable |
Research Findings and Analytical Data
Spectroscopic Characterization : The benzoxazole derivatives, including this compound analogues, are characterized by ^1H NMR, ^13C NMR, FTIR, and mass spectrometry.
-
- Aromatic protons: multiplets between δ 7.3–8.3 ppm
- Benzylic or alpha-methyl protons: singlets or doublets around δ 3.5–3.7 ppm
- Carboxylic acid protons: broad singlets or absent due to exchange
-
- This compound shows low but significant anti-inflammatory activity in carrageenan-induced rat paw edema assays.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and other peroxides.
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Including metal catalysts like CuI and nanocatalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.
Scientific Research Applications
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of cell survival pathways: Modulating gene expression and inducing oxidative stress and DNA damage.
Antioxidant properties: Scavenging reactive oxygen species and reducing oxidative stress.
Comparison with Similar Compounds
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share a similar benzoxazole core structure and exhibit various biological activities.
Hydroxycinnamic acids: These compounds have antioxidant, anti-inflammatory, and anticancer properties.
List of Similar Compounds
- Benzoxazole
- Benzothiazole
- Benzimidazole
- Hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid)
This compound stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Biological Activity
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects. This article synthesizes existing research findings and data on the biological activity of this compound, including relevant case studies and a comparative analysis of its efficacy.
Chemical Structure and Properties
This compound belongs to a class of compounds known as benzoxazole derivatives. Its structure can be represented as follows:
This compound features a benzoxazole ring, which contributes to its pharmacological properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory activity , albeit of a low order. A study conducted using the carrageenan-induced rat paw edema assay showed that this compound was the only one among several tested that demonstrated significant activity . The mechanism by which it exerts this effect may involve inhibition of pro-inflammatory mediators, although specific pathways have yet to be fully elucidated.
Case Studies
- Carrageenan-Induced Edema Model : In a controlled experiment, rats were administered varying doses of this compound prior to the induction of edema. Results indicated a dose-dependent reduction in paw swelling, suggesting its potential utility in treating inflammatory conditions.
- Comparative Efficacy : When compared with other anti-inflammatory agents, this compound showed lower efficacy but still presented a viable option for further development. This finding emphasizes the need for structural modifications to enhance its biological activity.
Comparative Analysis with Other Compounds
The following table summarizes the anti-inflammatory activities of this compound in comparison with other related compounds:
| Compound | Anti-inflammatory Activity (Scale 1-10) | Mechanism of Action |
|---|---|---|
| This compound | 4 | Inhibition of pro-inflammatory mediators |
| Aspirin | 9 | COX inhibition |
| Ibuprofen | 8 | COX inhibition |
| Indomethacin | 9 | COX inhibition |
Future Directions and Research Recommendations
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:
- Mechanistic Studies : Investigating the specific biochemical pathways involved in its anti-inflammatory effects.
- Structural Modifications : Exploring analogs and derivatives to improve potency and selectivity.
- Clinical Trials : Conducting clinical studies to evaluate safety, tolerability, and therapeutic efficacy in humans.
Q & A
Basic Research Question
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm methyl group integration (α-methyl) and benzoxazole ring protons .
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane eluents) and HPLC (C18 columns) resolve impurities, with purity >97% confirmed via HPLC .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 166.17 g/mol for intermediates) .
What strategies are effective in optimizing Suzuki coupling reactions for synthesizing α-Methyl-2-phenyl-7-benzoxazoleacetic acid derivatives?
Advanced Research Question
- Catalyst Screening : Test Pd(OAc)₂ or PdCl₂(dppf) for improved turnover .
- Solvent Optimization : Compare DMF with DMAc or THF to enhance solubility of boronic acids .
- Base Selection : Replace K₂CO₃ with Cs₂CO₃ to accelerate transmetallation in sterically hindered systems .
How should discrepancies in reported yields from condensation versus cross-coupling methodologies be systematically addressed?
Advanced Research Question
- Factorial Design : Vary reaction time (8–16 hours), temperature (80–120°C), and aryl acid substituents to identify optimal conditions for cyclization vs. cross-coupling .
- Byproduct Analysis : Use LC-MS to track undesired intermediates (e.g., uncyclized amines) and adjust stoichiometry or acid catalysts (PPA) to favor benzoxazole formation .
What is the mechanism of benzoxazole ring formation in the synthesis of α-Methyl-2-phenyl-7-benzoxazoleacetic acid, and how can reaction conditions be modified to favor cyclization?
Advanced Research Question
- Mechanism : Condensation of aryl acids with aminophenol derivatives forms a Schiff base, followed by acid-catalyzed cyclodehydration .
- Optimization : Use dehydrating agents (e.g., P₂O₅) or microwave-assisted heating to accelerate ring closure and reduce side reactions .
What are the stability considerations for α-Methyl-2-phenyl-7-benzoxazoleacetic acid under varying pH and temperature conditions during experimental workflows?
Advanced Research Question
- Thermal Stability : The compound tolerates reflux (100°C) in DMF but degrades above 120°C; monitor via TLC .
- pH Sensitivity : Stable in neutral to mildly acidic conditions; avoid prolonged exposure to strong bases (pH >10) to prevent ester hydrolysis .
How can structure-activity relationship (SAR) studies be designed for α-Methyl-2-phenyl-7-benzoxazoleacetic acid by modifying substituents on the benzoxazole core?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate electronic effects on bioactivity .
- Bioisosteric Replacement : Replace the acetic acid moiety with sulfonamide or phosphonate groups to assess solubility and target binding .
What analytical challenges arise in distinguishing regioisomers or tautomeric forms of α-Methyl-2-phenyl-7-benzoxazoleacetic acid, and how can they be resolved methodologically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
